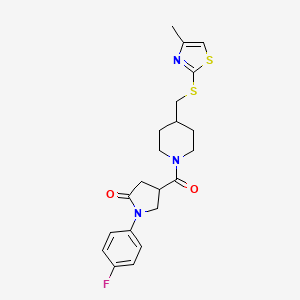
1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H24FN3O2S2 and its molecular weight is 433.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula for this compound is C18H21FN2OS2 with a molecular weight of approximately 364.5 g/mol. Its structure includes a fluorophenyl group, a piperidine moiety, and a thiazole derivative, which contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antiviral Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antiviral properties, particularly against herpes simplex virus type 1 (HSV-1) and other viral pathogens. The presence of the thiazole ring is often linked to enhanced antiviral efficacy due to its ability to interact with viral proteins .
- Antibacterial Properties : The compound has shown promising antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated that it can inhibit bacterial growth more effectively than standard antibiotics like cefadroxil .
- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the following table:
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral potential of thiazole derivatives, it was found that the compound significantly reduced viral load in infected cell cultures. Specifically, it showed an EC50 value comparable to leading antiviral agents, indicating its potential as a therapeutic candidate for viral infections .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial effects of related compounds demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like streptomycin and ciprofloxacin. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S2/c1-14-12-28-21(23-14)29-13-15-6-8-24(9-7-15)20(27)16-10-19(26)25(11-16)18-4-2-17(22)3-5-18/h2-5,12,15-16H,6-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZATPXXUISZTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














